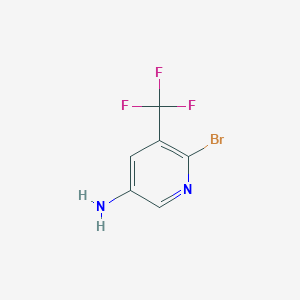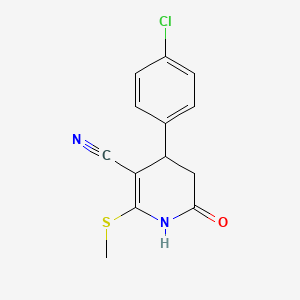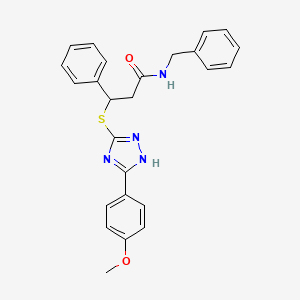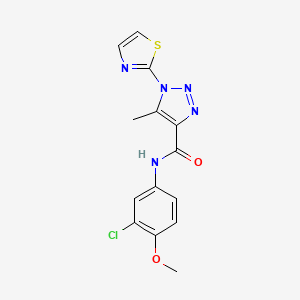![molecular formula C25H18N2OS B2711930 4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine CAS No. 315711-42-3](/img/structure/B2711930.png)
4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . One such method involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of pyrimidines allows for a wide range of substitutions and derivatizations .Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .科学的研究の応用
Aldose Reductase Inhibitors and Antioxidant Properties : Pyrido[1,2-a]pyrimidin-4-one derivatives, related to the thienopyrimidine framework, have been investigated for their selective inhibition of aldose reductase (ALR2), exhibiting activity in the micromolar/submicromolar range. These compounds also demonstrate significant antioxidant properties, suggesting their potential in treating conditions associated with oxidative stress and ALR2 involvement (La Motta et al., 2007).
Nonlinear Optical (NLO) Applications : Research on phenyl pyrimidine derivatives has shown that these compounds exhibit considerable nonlinear optical (NLO) properties, making them suitable for applications in the fields of optoelectronics and high-tech applications. The study highlights the importance of structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives for NLO applications (Hussain et al., 2020).
Antifungal and Herbicidal Applications : Certain 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives, related to the chemical structure of interest, have been synthesized and evaluated for their antifungal activity against types of fungi such as Aspergillus terreus and Aspergillus niger. These compounds show promise as antifungal agents, indicating the potential of thienopyrimidine derivatives in agricultural and pharmaceutical applications (Jafar et al., 2017).
Antiviral Activity : The synthesis of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are acyclic nucleoside phosphonate analogues, has been explored for their potential antiviral activity. Although these compounds show poor activity against DNA viruses, they have demonstrated marked inhibitory effects on retrovirus replication in cell culture, suggesting their potential application in antiretroviral therapy (Hocková et al., 2003).
Synthetic Methodologies and Chemical Characterization : Research also focuses on the synthesis and characterization of novel compounds within the thienopyrimidine framework, providing insights into their structural parameters and potential applications in developing new materials or therapeutic agents. Studies detail methodologies for synthesizing and characterizing heterocyclic compounds, including those based on pyrimidine derivatives, emphasizing their relevance in pharmaceutical, medicinal, and industrial material applications (Kassium & Hussein, 2019).
作用機序
Target of Action
The primary targets of 4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . They stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates .
Mode of Action
This compound exerts its anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . By inhibiting these enzymes, the compound interferes with the cellular signaling processes that regulate cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects various biochemical pathways. Its anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anticancer and anti-inflammatory activities. It exhibits potent anti-inflammatory effects and shows good in vitro anti-proliferative activities .
将来の方向性
Future research could focus on further exploring the pharmacological effects of “4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine” and similar compounds. This could include investigating their potential use as therapeutic agents for various conditions, such as inflammation and various types of cancer .
生化学分析
Biochemical Properties
It is known that pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
The cellular effects of 4-(4-Benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine are primarily observed in its potential anticancer activity. It has been found that certain pyrimidine derivatives, including this compound, show superior cytotoxic activities against certain cancer cell lines . These compounds inhibit the growth of cancer cells by interfering with essential cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the effects of similar pyrimidine derivatives can change over time in laboratory settings, including changes in the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It has been found that similar pyrimidine derivatives exert anti-inflammatory effects in vivo via inhibition of inflammatory mediators and suppression of cellular immune responses .
Metabolic Pathways
It is known that pyrimidine ribonucleotides are essential for cell growth and proliferation, and depleting pyrimidine ribonucleotide pools has long been considered as a strategy to reduce cancer cell growth .
特性
IUPAC Name |
4-(4-benzylphenoxy)-6-phenylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2OS/c1-3-7-18(8-4-1)15-19-11-13-21(14-12-19)28-24-22-16-23(20-9-5-2-6-10-20)29-25(22)27-17-26-24/h1-14,16-17H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFULXONYHNHFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C4C=C(SC4=NC=N3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]aniline](/img/structure/B2711848.png)
![3-[(2,4-Dimethylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2711849.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2711850.png)
![3-[2-(Morpholin-4-ylmethyl)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2711851.png)




![3-[1-(1-Methylimidazol-2-yl)sulfanylethyl]aniline](/img/structure/B2711862.png)
![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2711864.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dichlorobenzamide](/img/structure/B2711867.png)

